molecular formula C16H14F3NO2 B5719049 2-(4-methoxyphenyl)-N-[3-(trifluoromethyl)phenyl]acetamide

2-(4-methoxyphenyl)-N-[3-(trifluoromethyl)phenyl]acetamide

Cat. No. B5719049
M. Wt: 309.28 g/mol
InChI Key: QYBYFHRWCCUVHL-UHFFFAOYSA-N
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Description

2-(4-methoxyphenyl)-N-[3-(trifluoromethyl)phenyl]acetamide, also known as TFMPP, is a synthetic chemical compound that belongs to the class of phenethylamines. TFMPP was first synthesized in the 1970s and gained popularity as a recreational drug in the 1990s. However, TFMPP has also been studied for its potential scientific research applications, particularly in the field of neuroscience.

Scientific Research Applications

Green Synthesis Applications

One notable application of compounds related to 2-(4-methoxyphenyl)-N-[3-(trifluoromethyl)phenyl]acetamide is in green chemistry, specifically in the synthesis of intermediates for the production of azo disperse dyes. A study by Zhang Qun-feng (2008) focused on using a novel Pd/C catalyst for hydrogenating N-(3-nitro-4-methoxyphenyl)acetamide into N-(3-amino-4-methoxyphenyl)acetamide, demonstrating a more environmentally friendly approach for dye production (Zhang Qun-feng, 2008).

Agricultural Applications

In agriculture, analogs of 2-(4-methoxyphenyl)-N-[3-(trifluoromethyl)phenyl]acetamide are used as herbicides. Studies have investigated the metabolism of chloroacetamide herbicides in human and rat liver microsomes. For instance, Coleman et al. (2000) explored the metabolic pathways of various chloroacetamide herbicides, such as acetochlor and metolachlor, which share structural similarities with 2-(4-methoxyphenyl)-N-[3-(trifluoromethyl)phenyl]acetamide (Coleman et al., 2000).

Pharmaceutical and Medicinal Chemistry Applications

In the field of medicinal chemistry, derivatives of 2-(4-methoxyphenyl)acetamide have been evaluated for various therapeutic activities. For example, Saxena et al. (2009) synthesized and evaluated 2-(4-methoxyphenyl)ethyl acetamide derivatives for their protein tyrosine phosphatase 1B inhibitory activity, which is relevant for antidiabetic drug development (Saxena et al., 2009).

Analytical Chemistry Applications

In analytical chemistry, derivatives of 2-(4-methoxyphenyl)acetamide are used in the development of radiopharmaceuticals. For instance, Latli and Casida (1995) discussed the synthesis of radiolabeled chloroacetanilide herbicides for studies on metabolism and mode of action (Latli & Casida, 1995).

Crystallography and Material Science Applications

The structural properties of 2-(4-methoxyphenyl)acetamide derivatives have been studied in crystallography and material science. For instance, Missioui et al. (2022) conducted a study on the crystal structure and Hirshfeld surface analysis of 2-chloro-N-(4-methoxyphenyl)acetamide, providing insights into its molecular interactions and 3D structure (Missioui et al., 2022).

properties

IUPAC Name

2-(4-methoxyphenyl)-N-[3-(trifluoromethyl)phenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14F3NO2/c1-22-14-7-5-11(6-8-14)9-15(21)20-13-4-2-3-12(10-13)16(17,18)19/h2-8,10H,9H2,1H3,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QYBYFHRWCCUVHL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CC(=O)NC2=CC=CC(=C2)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14F3NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

309.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(4-methoxyphenyl)-N-[3-(trifluoromethyl)phenyl]acetamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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